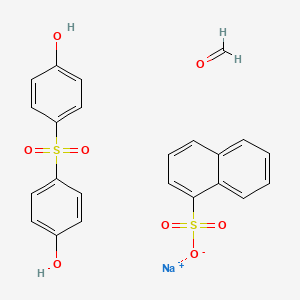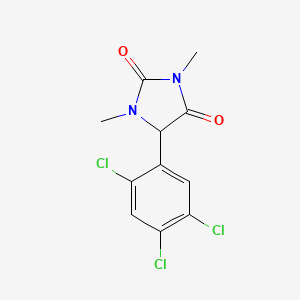
1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and one prop-2-en-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine typically involves the reaction of triethylsilane with an appropriate allylamine derivative. One common method is the hydrosilylation reaction, where triethylsilane reacts with allylamine in the presence of a platinum catalyst. The reaction conditions usually involve moderate temperatures (50-100°C) and inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The allyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanamines depending on the electrophile used.
科学的研究の応用
1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in modifying biomolecules for improved stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including silicone-based polymers and coatings.
作用機序
The mechanism of action of 1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Similar Compounds
- 1,1,1-Trimethyl-N-(prop-2-en-1-yl)silanamine
- 1,1,1-Trimethyl-N-phenyl-N-(prop-2-en-1-yl)silanamine
- N-(Prop-2-en-1-yl)acetamide
Uniqueness
1,1,1-Triethyl-N-(prop-2-en-1-yl)silanamine is unique due to the presence of three ethyl groups bonded to the silicon atom, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its trimethyl and phenyl analogs. Additionally, the compound’s ability to form stable complexes with various substrates enhances its utility in diverse applications
特性
CAS番号 |
64128-86-5 |
|---|---|
分子式 |
C9H21NSi |
分子量 |
171.35 g/mol |
IUPAC名 |
N-triethylsilylprop-2-en-1-amine |
InChI |
InChI=1S/C9H21NSi/c1-5-9-10-11(6-2,7-3)8-4/h5,10H,1,6-9H2,2-4H3 |
InChIキー |
RHYZHFQFEVHPPG-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)NCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene)](/img/structure/B14492636.png)
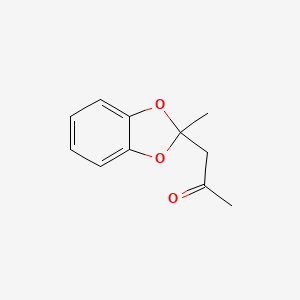
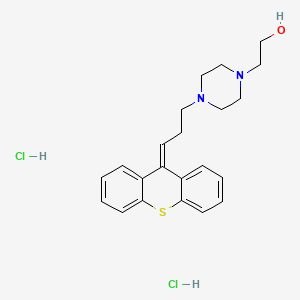
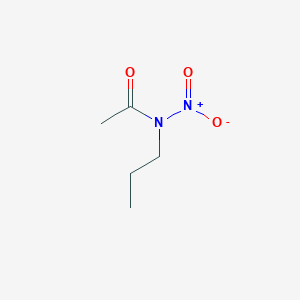
![5-[4-(Heptyloxy)phenyl]-2-(methanesulfonyl)pyrimidine](/img/structure/B14492649.png)
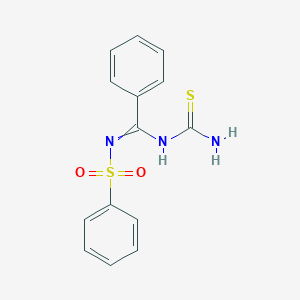

![(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14492665.png)
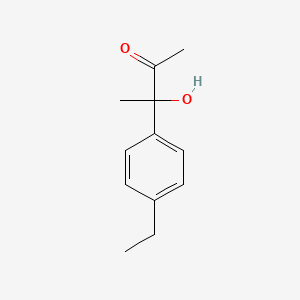


![N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide](/img/structure/B14492705.png)
